molecular formula C10H14 B14385735 Bicyclo[3.3.2]deca-1,5-diene CAS No. 88348-51-0

Bicyclo[3.3.2]deca-1,5-diene

Cat. No.: B14385735
CAS No.: 88348-51-0
M. Wt: 134.22 g/mol
InChI Key: TYEMIEIKMWPIIP-UHFFFAOYSA-N
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Description

Bicyclo[332]deca-1,5-diene is a bicyclic hydrocarbon with a unique structure characterized by two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.3.2]deca-1,5-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.2]deca-1,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.

    Reduction: Hydrogenation using catalysts such as palladium on carbon is a typical method.

    Substitution: Reagents such as halogens or organometallic compounds are often used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce fully saturated bicyclic compounds.

Scientific Research Applications

Bicyclo[3.3.2]deca-1,5-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Bicyclo[3.3.2]deca-1,5-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies of its interactions at the molecular level help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: Another bicyclic compound with a slightly different ring structure.

    Bicyclo[2.2.2]octane: A smaller bicyclic compound with three fused rings.

    Bicyclo[4.4.0]decane: A larger bicyclic compound with a different ring fusion pattern.

Uniqueness

Bicyclo[3.3.2]deca-1,5-diene is unique due to its specific ring structure and the presence of double bonds, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

88348-51-0

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

bicyclo[3.3.2]deca-1,5-diene

InChI

InChI=1S/C10H14/c1-3-9-5-2-6-10(4-1)8-7-9/h3,6H,1-2,4-5,7-8H2

InChI Key

TYEMIEIKMWPIIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CCCC(=C1)CC2

Origin of Product

United States

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